Trospectomycin

anaerobic bacteriology Bacteroides fragilis gynecologic infections

Trospectomycin (U-63366F) is a semi-synthetic 6′-propyl spectinomycin analog with 4- to 32-fold greater potency than spectinomycin against Gram-positive aerobes and anti-anaerobic activity (MIC90 0.5–16 mg/L). It delivers prolonged PAE (>5 h B. fragilis, >4 h H. influenzae), enabling extended-interval dosing models. At subinhibitory levels, it enhances phagocytosis and sensitizes serum-resistant E. coli to complement killing (>99% reduction at 0.2× MIC). Use as a single agent for polymicrobial intra-abdominal/gynecologic models—replacing spectinomycin+metronidazole combinations and eliminating confounding drug interactions.

Molecular Formula C17H30N2O7
Molecular Weight 374.4 g/mol
CAS No. 88669-04-9
Cat. No. B1683680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrospectomycin
CAS88669-04-9
Synonymstrospectomycin
trospectomycin sulfate
trospectomycin sulphate
U 63366
U 63366f
U-63366
Molecular FormulaC17H30N2O7
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O
InChIInChI=1S/C17H30N2O7/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17/h8,10-16,18-19,21-23H,4-7H2,1-3H3/t8-,10-,11+,12+,13+,14-,15-,16+,17+/m1/s1
InChIKeyKHAUBYTYGDOYRU-IRXASZMISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trospectomycin (CAS 88669-04-9): A Broad-Spectrum Aminocyclitol Antibiotic for Differentiated Procurement


Trospectomycin (U-63366F) is a semi-synthetic 6′-propyl analog of spectinomycin, classified within the aminocyclitol antibiotic family [1]. It binds to the bacterial 30S ribosomal subunit to inhibit protein synthesis and was developed to expand the antibacterial spectrum beyond the narrow Gram-negative coverage of the parent molecule [2]. The compound progressed to Phase II/NDA-stage clinical evaluation for gonorrhea, pelvic inflammatory disease, and respiratory tract infections before discontinuation [3].

Why Spectinomycin and Other Aminocyclitols Cannot Substitute for Trospectomycin in Research and Clinical Applications


Trospectomycin is structurally distinct from spectinomycin by a 6′-propyl modification that fundamentally alters its antibacterial spectrum, converting a narrow-spectrum anti-gonococcal agent into a broad-spectrum antibiotic with clinically meaningful activity against Gram-positive aerobes, anaerobes, and atypical pathogens [1]. This structural change produces quantitative potency improvements of 4- to 32-fold over spectinomycin against key pathogen groups and confers activity against anaerobes where spectinomycin is essentially inactive [2]. Simple in-class substitution with spectinomycin, amikacin, or clindamycin would therefore fail to replicate the breadth of coverage, pharmacokinetic profile, and ancillary pharmacodynamic effects (e.g., post-antibiotic effect duration) documented for trospectomycin [3].

Trospectomycin (CAS 88669-04-9) Quantitative Differentiation Evidence Against Comparators


Anaerobic Activity: Trospectomycin Exhibits Potent Anti-Anaerobic Activity While Spectinomycin Is Essentially Inactive

Trospectomycin (TRO) demonstrated antibiotic activity against all anaerobes tested, a property not seen with spectinomycin (SPEC) in a direct head-to-head study. TRO exhibited bactericidal activity against anaerobic isolates including Bacteroides fragilis group, where SPEC showed no meaningful inhibition [1]. In a larger 1995 comparative study against clindamycin and ampicillin, trospectomycin achieved MIC90 values of 4–8 mg/L against Gram-positive anaerobic cocci, 8–16 mg/L against Gram-negative anaerobic rods, and 0.5 mg/L against Mobiluncus spp. [2].

anaerobic bacteriology Bacteroides fragilis gynecologic infections susceptibility testing

Gram-Positive Aerobic Potency: Trospectomycin Is 4- to 32-Fold More Active Than Spectinomycin Against Staphylococci and Streptococci

In a landmark comparative study of 411 clinical isolates, trospectomycin was more active than spectinomycin by 4- to 32-fold against strains of staphylococci, streptococci, Haemophilus influenzae, Branhamella catarrhalis, Neisseria gonorrhoeae, and Bacteroides species [1]. A confirmatory study against 632 aerobic microorganisms reported trospectomycin was approximately 4- to 16-fold more active than spectinomycin against species other than Gram-negative bacilli, including 66 Neisseria gonorrhoeae isolates [2]. Against Gram-positive isolates from cancer patients, trospectomycin was considerably more active than amikacin against most Staphylococcus and Streptococcus species, with activity most similar to that of vancomycin, including against methicillin-resistant Staphylococcus aureus and methicillin-resistant Staphylococcus epidermidis [3].

Gram-positive pathogens Staphylococcus aureus streptococci comparative MIC

Clinical Efficacy in Pelvic Inflammatory Disease: Trospectomycin Monotherapy Achieves 95.6% Success Rate vs. 91.6% for Cefoxitin/Doxycycline Combination

In a prospective, single-blind clinical trial, 39 women hospitalized with acute pelvic inflammatory disease (PID) were randomized 2:1 to intravenous trospectomycin (500 mg every 8 h) or intravenous cefoxitin (2 g every 6 h) plus oral/intravenous doxycycline (100 mg every 12 h). The overall clinical success rate for trospectomycin monotherapy was 95.6% compared with 91.6% for the cefoxitin/doxycycline combination (P = 0.63, not statistically significant). Trospectomycin was also found to be effective against Chlamydia trachomatis [1]. In a separate double-blind, multicenter, randomized study of 579 patients with post-cesarean endometritis or post-hysterectomy pelvic cellulitis, trospectomycin (500 mg IV every 8 h) plus aztreonam achieved a cure rate of 91.8% versus 88.4% for clindamycin phosphate (900 mg IV every 8 h) plus aztreonam (P = 0.218) [2].

pelvic inflammatory disease clinical trial obstetrics and gynecology Chlamydia trachomatis

Post-Antibiotic Effect: Trospectomycin Exhibits a Broad-Spectrum PAE Exceeding 4–6.7 Hours Against Key Pathogens

Trospectomycin sulfate (TRS) was evaluated for post-antibiotic effect (PAE) at four times MIC or a maximum of 32 μg/mL with a 1-hour exposure period. PAE values recorded were: Staphylococcus epidermidis 1.8 h, Enterococcus faecalis 1.6 h, Escherichia coli 1.5 h, Haemophilus influenzae >4.0 h, Bacteroides fragilis ATCC 25285 5.2 h, and B. fragilis UC 12199 6.7 h. This broad-spectrum PAE was described as 'somewhat unique compared with other antibiotics' [1]. Trospectomycin demonstrated species-dependent bacteriostatic/bactericidal activity: bacteriostatic against S. epidermidis, E. faecalis, and E. coli; bactericidal against H. influenzae, N. gonorrhoeae, Moraxella catarrhalis, and B. fragilis [1].

post-antibiotic effect pharmacodynamics Bacteroides fragilis Haemophilus influenzae time-kill kinetics

Subinhibitory Immunomodulation: Trospectomycin Enhances Surface Phagocytosis of Bacteroides and Staphylococcus via Glycocalyx Alteration

Bacteria grown with subinhibitory concentrations (0.25 or 0.5 × MIC) of trospectomycin showed significantly enhanced surface phagocytosis by human polymorphonuclear leukocytes (PMNL) in a fluorochrome assay. This effect was observed against Bacteroides thetaiotaomicron, Bacteroides fragilis, and Staphylococcus epidermidis. When homologous or heterologous isolated glycocalyx was added back to trospectomycin-treated bacteria prior to incubation with PMNL, phagocytosis was reduced to levels observed in untreated bacteria, confirming the glycocalyx alteration mechanism [1]. In a separate study, subinhibitory trospectomycin (one-fifth MIC) exposure sensitized a normally serum-resistant E. coli strain (UC 9451) such that >99% of bacteria were killed in 25% human serum within 15 minutes via complement-mediated lysis, compared to the untreated control which doubled in growth over 45 minutes [2].

immunomodulation phagocytosis glycocalyx host defense Bacteroides

Human Pharmacokinetics: Trospectomycin Achieves a 2.18 h IV Half-Life and 157.0 μg·h/mL AUC After 1,000 mg Single Dose, With Linear Dose-Proportional Kinetics

In a Phase I study of 96 healthy volunteers receiving single intravenous doses of 75–1,000 mg trospectomycin sulfate, the 1,000 mg IV dose produced a mean serum half-life (t½) of 2.18 h, mean AUC of 157.0 μg·h/mL, mean Cmax of 82.4 μg/mL, mean Tmax of 25.0 min, and elimination rate constant (Ke) of 0.33 h⁻¹. Both t½ and Ke were dose-independent; Cmax and AUC showed strong linear dose trends. Urinary excretion accounted for 48–62% of the dose within 48 hours [1]. Following a 1,000 mg intramuscular dose, the serum t½ was 1.85 h (range 1.70–2.02 h), AUC was 140.2 μg·h/mL, Cmax was 28.3 μg/mL (range 20.4–34.7), and Tmax was 71 min (range 30–120 min), also with linear dose proportionality [2].

pharmacokinetics human volunteers intravenous intramuscular dose proportionality

Trospectomycin (CAS 88669-04-9): Evidence-Backed Research and Industrial Application Scenarios


Experimental Models of Mixed Aerobic-Anaerobic Infections Requiring Single-Agent Coverage

Trospectomycin's unique combination of potent anti-anaerobic activity (MIC90 0.5–16 mg/L across anaerobic species) and Gram-positive aerobic coverage (4- to 32-fold superior to spectinomycin) makes it suitable for in vivo and in vitro models of polymicrobial intra-abdominal or gynecologic infections where spectinomycin would fail to control the anaerobic component. Researchers can procure trospectomycin as a single test agent rather than combining spectinomycin with metronidazole or clindamycin, simplifying experimental design and eliminating confounding drug interactions .

Pharmacodynamic Studies Exploiting Extended Post-Antibiotic Effect for Optimized Dosing Intervals

Investigators designing time-kill or in vitro pharmacokinetic/pharmacodynamic (PK/PD) models can leverage trospectomycin's prolonged PAE of >4 h against H. influenzae and 5.2–6.7 h against B. fragilis to test extended-interval dosing regimens. This PD characteristic is uncommon among aminocyclitols and aminoglycosides and may be exploited to reduce dosing frequency while maintaining bacterial suppression, a feature not achievable with spectinomycin, which lacks documented PAE of this magnitude .

Host-Pathogen Interaction Research Focused on Antibiotic-Mediated Immunomodulation and Glycocalyx Modification

For research groups investigating the intersection of antimicrobial chemotherapy and innate immunity, trospectomycin's ability to enhance surface phagocytosis at subinhibitory concentrations (0.25–0.5 × MIC) via glycocalyx alteration—and to sensitize serum-resistant E. coli to complement-mediated killing (>99% reduction in 15 min at 0.2 × MIC)—provides a tool compound for studying antibiotic-induced bacterial vulnerability. These immunomodulatory effects have not been reported for spectinomycin or other aminocyclitol comparators, making trospectomycin uniquely suited for this niche research application .

Neisseria gonorrhoeae Susceptibility Surveillance and Resistance Mechanism Studies

With a proposed susceptible breakpoint MIC of ≤16 μg/mL and a correlate zone diameter of ≥17 mm (30 μg disk), trospectomycin can serve as a comparator agent in gonococcal resistance surveillance programs. Its activity against both penicillin-sensitive and penicillin-resistant N. gonorrhoeae strains (MIC90 8 μg/mL) enables its use as a reference compound when evaluating cross-resistance patterns between spectinomycin and novel aminocyclitol derivatives targeting multidrug-resistant gonorrhea .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trospectomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.